2,4,5-Tribromocumene

Flame retardant Polyurethane foam Additive compatibility

2,4,5-Tribromocumene is a brominated aromatic compound (molecular formula C₉H₉Br₃, molecular weight 356.88 g/mol) classified as an organobromine flame retardant. It is produced via electrophilic bromination of cumene, yielding a liquid product with a density of approximately 1.897 g/cm³ at ambient temperature and a boiling point of 329.3 °C at 760 mmHg.

Molecular Formula C9H9Br3
Molecular Weight 356.88 g/mol
CAS No. 58683-70-8
Cat. No. B12088166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tribromocumene
CAS58683-70-8
Molecular FormulaC9H9Br3
Molecular Weight356.88 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1Br)Br)Br
InChIInChI=1S/C9H9Br3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-5H,1-2H3
InChIKeyPVLAYJSXFLUWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Tribromocumene (CAS 58683-70-8) Procurement & Selection Baseline


2,4,5-Tribromocumene is a brominated aromatic compound (molecular formula C₉H₉Br₃, molecular weight 356.88 g/mol) classified as an organobromine flame retardant [1]. It is produced via electrophilic bromination of cumene, yielding a liquid product with a density of approximately 1.897 g/cm³ at ambient temperature and a boiling point of 329.3 °C at 760 mmHg . Its primary established application is as an additive flame retardant in polymer compositions, particularly polyurethane foams, as documented in foundational patents [2]. A more recent patent application also identifies tribromocumene mixtures as liquid weighting agents for oil-based fluids, specifying a bromine content of about 50 wt% or more [3].

Why Generic Substitution of 2,4,5-Tribromocumene with Other Brominated Aromatics Fails in Polyurethane Formulations


The core differentiation of 2,4,5-tribromocumene resides in its room-temperature liquid physical state, a property that sharply distinguishes it from the majority of commercial brominated flame retardants which are high-melting solids [1]. In polyurethane processing, where both the polyol and isocyanate components are liquids, the introduction of a solid additive creates dispersion difficulties, settling during storage, and potential volatilization losses during exothermic foam rise [2]. The patent explicitly contrasts tribromocumene against solid alternatives such as pentabromoethylbenzene (melting point 136–138 °C), tetrabromoethylcyclohexane, and N,N′-1,2-ethane-bis(5,6-dibromonorbornane-2,3-dicarboximide), noting that these solids are difficult to prevent from volatilizing in liquid polyol/polyisocyanate systems [2]. Substituting with a solid brominated aromatic of similar or higher bromine content would therefore compromise processing uniformity and flame retardant distribution, even if the nominal bromine loading on paper appears equivalent. The quantitative performance data below demonstrate that 2,4,5-tribromocumene delivers measurable flame retardant efficacy in polyurethane foams precisely because of its liquid-state compatibility.

2,4,5-Tribromocumene: Quantitative Differentiation Evidence Against Closest Analogs


Physical State at Processing Temperature: Liquid vs. Solid Differentiator for Polyurethane Manufacturing

2,4,5-Tribromocumene is a liquid at ambient temperature (density 1.897 g/cm³), whereas its closest structural and functional analog, pentabromoethylbenzene (CAS 85-22-3), is a crystalline solid with a melting point of 136–138 °C [1]. The patent literature explicitly states that solid flame retardants in liquid polyol/polyisocyanate polyurethane systems are difficult to prevent from volatilizing, while tribromocumene's liquid state eliminates this processing barrier [2]. No melting or pre-dissolution step is required, enabling direct metering into the polyol blend.

Flame retardant Polyurethane foam Additive compatibility

Oxygen Index Dose-Response in Rigid Polyurethane Foam: Quantitative Flame Retardancy

In a controlled hand-mix study of rigid polyurethane foam (sucrose-amine polyether polyol, PAPI 135 isocyanate), incorporation of 2,4,5-tribromocumene raised the Oxygen Index (OI) from a baseline of 20.2 (0% bromine, no flame retardant) to 22.3 at a loading of 30 parts per hundred polyol (7.4% bromine content in the foam) [1]. The ASTM D-1692 burn rate correspondingly decreased from 3.5 in/min (control) to 2.0 in/min, and burn extent dropped from 6.0 in to 1.6 in [1]. Adding a phosphorus-based synergist (Phosgard C-22-R) at 10 parts further increased the OI to 23.5 at a lower tribromocumene loading (20 parts, 4.9% Br) [1].

Limiting Oxygen Index ASTM D-1692 Rigid polyurethane foam

Bromine Content Efficiency: Weight-Percent Bromine Comparison with Pentabromoethylbenzene

2,4,5-Tribromocumene contains 67.2 wt% bromine (calculated from molecular formula C₉H₉Br₃: 3 × 79.904 / 356.88 × 100). In comparison, pentabromoethylbenzene (C₈H₅Br₅, MW 500.65) contains approximately 79.8 wt% bromine . This means that to achieve an equivalent bromine loading in a polymer formulation, approximately 1.19× more tribromocumene by mass is required compared to pentabromoethylbenzene. However, the liquid state of tribromocumene enables higher practical loading without the processing penalties (dispersion, settling, volatilization) associated with solid pentabromoethylbenzene, potentially offsetting the bromine-content disadvantage at the formulation level [1].

Bromine loading Flame retardant efficiency Formulation cost

Vapor Pressure and Volatility: Reduced Fugitive Emissions During Foam Processing

2,4,5-Tribromocumene exhibits a vapor pressure of 0.000344 mmHg at 25 °C . Pentabromoethylbenzene, by comparison, has a reported vapor pressure of 4.69 × 10⁻⁶ mmHg (0.00000469 mmHg) . While pentabromoethylbenzene's vapor pressure is approximately 73 times lower, its solid physical state means that volatilization losses occur from the surface of dispersed solid particles during exothermic polyurethane reactions, a problem specifically identified in the patent for solid flame retardants [1]. Tribromocumene's combination of liquid state and moderate vapor pressure allows it to remain homogeneously dissolved in the polyol phase throughout the reaction, minimizing localized volatilization. The patent describes tribromocumene as a liquid flame retardant additive with low volatility [1].

Vapor pressure Volatility Processing emissions

Isomeric Purity and Batch-to-Batch Consistency via Established HPLC Methodology

A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established for the separation and analysis of 2,4,5-tribromocumene [1]. This method is scalable and can be used for isolation of impurities in preparative separations, and is also suitable for pharmacokinetic applications [1]. The patent further documents that the synthesis yields a product containing 95.6–98.4% 2,4,5-tribromocumene (C₉H₉Br₃ isomer) by GC analysis, with residual dibromocumene (0.1–3.3%) and tetrabromocumene (0.9–2.6%) as primary impurities [2]. This defined impurity profile enables quality specifications that are directly verifiable. For generic substitution candidates, equivalent validated analytical methods and isomer purity specifications are often unavailable, introducing sourcing risk.

HPLC analysis Isomer purity Quality control

LogP and Bioaccumulation Potential: Predicted Lower Environmental Persistence vs. Higher-Brominated Analogs

The predicted octanol-water partition coefficient (LogP) for 2,4,5-tribromocumene is 5.67 (SIELC data) or 5.72 (ACD/Labs) with a predicted bioconcentration factor (BCF) of approximately 5,252 [1]. In contrast, pentabromoethylbenzene has a predicted ACD/LogP of 7.97 and a BCF of approximately 59,832 . The approximately 11-fold lower predicted BCF of tribromocumene relative to pentabromoethylbenzene suggests a meaningfully lower bioaccumulation potential, which may have regulatory implications in jurisdictions with restrictions on substances of very high concern (SVHC). However, these are in silico predictions; experimental bioconcentration data are not available for either compound.

LogP Bioaccumulation Environmental fate

Optimal Procurement and Application Scenarios for 2,4,5-Tribromocumene Based on Quantitative Evidence


Additive Flame Retardant for Liquid-Component Rigid Polyurethane Foam Systems

2,4,5-Tribromocumene is optimally deployed as an additive flame retardant in rigid polyurethane foam formulations where both the polyol and isocyanate components are processed as liquids. The liquid physical state at ambient temperature eliminates the need for solid dispersion equipment and pre-melting steps required for solid brominated flame retardants such as pentabromoethylbenzene [1]. At a loading of 30 parts per hundred polyol (7.4% bromine content in the foam), it delivers an Oxygen Index of 22.3, with a burn rate of 2.0 in/min and burn extent of 1.6 in under ASTM D-1692 [2]. This performance level is suitable for applications requiring self-extinguishing properties in construction and appliance insulation foams.

Synergistic Formulation with Organophosphorus Flame Retardants for Enhanced Oxygen Index

When combined with an organophosphorus flame retardant (e.g., Phosgard C-22-R), 2,4,5-tribromocumene at a reduced loading of 20 parts (4.9% Br) plus 10 parts synergist achieves an Oxygen Index of 23.5—higher than the 22.3 achieved with 30 parts of tribromocumene alone [1]. This bromine-phosphorus synergy enables formulators to reduce total halogen loading while maintaining or improving flame retardant performance, addressing both cost and potential regulatory pressures on halogen content.

Liquid Weighting Agent for High-Density Oil-Based Drilling and Completion Fluids

A 2024 patent application identifies tribromocumene mixtures (predominantly 2,4,5-tribromoisopropylbenzene) as liquid weighting agents for oil-based fluids, requiring a bromine content of about 50 wt% or more [2]. With a density of 1.897 g/cm³ and a liquid state, 2,4,5-tribromocumene can serve as a halogenated density modifier where solid weighting agents (e.g., barite, calcium carbonate) would settle or cause abrasion. This application leverages the compound's combination of high density, liquid state, and high bromine content to increase fluid density without the rheological challenges associated with suspended solids.

Research-Grade Isomer-Specific Brominated Aromatic for Environmental Fate and Metabolism Studies

The availability of a validated HPLC method for 2,4,5-tribromocumene using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, scalable for preparative impurity isolation, makes this compound suitable as a research standard for environmental fate and metabolism studies of brominated flame retardants [3]. Its intermediate LogP (5.67–5.72) and predicted BCF (~5,252) position it as a model compound for studying the environmental behavior of liquid-state brominated aromatics, distinct from the higher LogP and BCF values of fully brominated solid analogs.

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